molecular formula C7H7N3O4 B2963400 6-(Methylamino)-5-nitropyridine-3-carboxylic acid CAS No. 1218943-22-6

6-(Methylamino)-5-nitropyridine-3-carboxylic acid

Cat. No. B2963400
CAS RN: 1218943-22-6
M. Wt: 197.15
InChI Key: LRPDEULCJPOZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methylamino)-5-nitropyridine-3-carboxylic acid, also known as MAPCA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MAPCA is a pyridine derivative that contains a nitro and methylamino group on the 5th and 6th positions, respectively, and a carboxylic acid group on the 3rd position.

Scientific Research Applications

Anticoccidial Agents

Research has shown that derivatives of nitropyridine, including structures similar to 6-(Methylamino)-5-nitropyridine-3-carboxylic acid, exhibit anticoccidial activity. The synthesis and study of nitropyridinecarboxamides reveal their potency against Eimeria tenella, a parasite causing coccidiosis in poultry. This suggests potential applications in developing anticoccidial agents for veterinary medicine (Morisawa, Kataoka, & Kitano, 1977).

Material Science and Biochemistry

The compound has been linked to material science and biochemistry through its structural similarities with other nitroxide spin-labeled compounds. These compounds, including nitroxide spin-labeled amino acids, have been utilized as probes in electron spin resonance studies, offering insights into peptide structure and dynamics (Toniolo, Crisma, & Formaggio, 1998). This indicates potential applications in studying biochemical pathways and materials characterization.

Chemical Synthesis

The chemical synthesis and modification of 6-(Methylamino)-5-nitropyridine-3-carboxylic acid derivatives have been explored for creating functionalized compounds. These synthetic pathways are crucial for producing specialized molecules for further research and development in chemistry and pharmacology. For instance, the synthesis of N-modified 4-aminopyridine-3-carboxylates demonstrates the versatility of pyridine derivatives in producing compounds with varied biological activities (Nishiwaki, Nishimoto, Tamura, & Ariga, 2006).

Dihydropteroate Synthase Inhibition

Research into the inhibition of dihydropteroate synthase by derivatives of 6-(Methylamino)-5-nitropyridine-3-carboxylic acid reveals potential applications in addressing bacterial resistance to sulfonamides. These studies highlight the importance of the compound and its derivatives in developing new antibacterial agents through targeted enzyme inhibition, showing promise in combating bacterial infections resistant to traditional treatments (Lever, Bell, Hyman, McGuire, & Ferone, 1986).

properties

IUPAC Name

6-(methylamino)-5-nitropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c1-8-6-5(10(13)14)2-4(3-9-6)7(11)12/h2-3H,1H3,(H,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPDEULCJPOZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared analogously to example 154a from 6-chloro-5-nitro-nicotinic acid and 2 M methylamine solution in THF.
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